molecular formula C7H9BrN2O B12069110 2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine

2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine

Cat. No.: B12069110
M. Wt: 217.06 g/mol
InChI Key: YGDDFXAVIPPWGS-UHFFFAOYSA-N
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Description

2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine typically involves the reaction of 3-bromopyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvent such as ethanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield

    Purification Steps: Including crystallization, distillation, or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives

    Reduction: Reduction reactions can yield amine derivatives

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under mild conditions

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride

    Substitution: Sodium azide or other nucleophiles in polar solvents

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds

    Biology: Investigated for its potential as a ligand in biochemical assays

    Materials Science: Utilized in the development of novel materials with specific electronic properties

    Industry: Employed in the synthesis of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their catalytic activity

    Receptor Binding: Interaction with cellular receptors can trigger or block signaling pathways

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Bromopyridin-2-yl)oxy]ethan-1-amine
  • 1-(4-Bromopyridin-2-yl)ethan-1-amine
  • 2-(3-Bromopyridin-4-yl)ethan-1-ol

Uniqueness

2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

2-(3-bromopyridin-4-yl)oxyethanamine

InChI

InChI=1S/C7H9BrN2O/c8-6-5-10-3-1-7(6)11-4-2-9/h1,3,5H,2,4,9H2

InChI Key

YGDDFXAVIPPWGS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1OCCN)Br

Origin of Product

United States

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